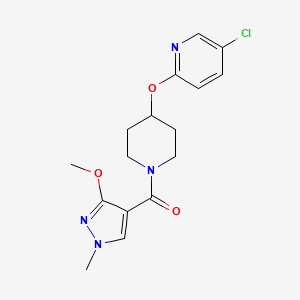
(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H19ClN4O3 and its molecular weight is 350.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to target proteins such as the serine/threonine-protein kinase b-raf .
Pharmacokinetics
The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post 300 mg/kg oral administration, and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg oral administration . These properties suggest that the compound has good bioavailability.
生物活性
The compound (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
The synthesis of this compound typically involves the reaction of 5-chloropyridin-2-ol with a piperidine derivative under basic conditions, often utilizing solvents like dimethylformamide (DMF) at elevated temperatures. This method facilitates the formation of the ether linkage essential for the compound's structure.
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) , which plays a crucial role in regulating glucose homeostasis and insulin secretion. Activation of GPR119 has been linked to improved glycemic control, making it a potential target for diabetes therapeutics. The compound's structure allows it to interact effectively with this receptor, influencing downstream signaling pathways.
Pharmacological Effects
-
Antidiabetic Activity :
- The compound's interaction with GPR119 suggests potential antidiabetic effects. Studies indicate that compounds targeting this receptor can enhance insulin secretion in response to glucose, lowering blood sugar levels.
- Antitumor Activity :
- Anti-inflammatory Properties :
Study 1: Antitumor Efficacy
A study evaluated various pyrazole derivatives for their cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain pyrazole compounds exhibited significant cytotoxicity, particularly when combined with conventional chemotherapy agents like doxorubicin. The study emphasized the importance of substituents on the pyrazole ring in enhancing biological activity .
Study 2: GPR119 Activation
Research focused on the activation of GPR119 by various synthetic compounds demonstrated that those resembling this compound showed improved insulinotropic effects in vitro. This suggests a potential pathway for developing new antidiabetic drugs based on this scaffold.
Comparative Analysis of Similar Compounds
特性
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-20-10-13(15(19-20)23-2)16(22)21-7-5-12(6-8-21)24-14-4-3-11(17)9-18-14/h3-4,9-10,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSSFFWJBLMXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














